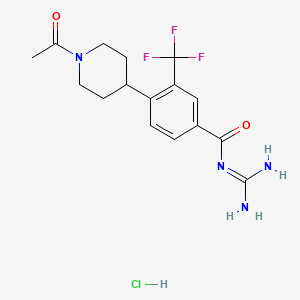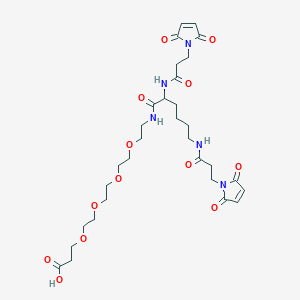
Bis-Mal-Lysine-PEG4-acid
Vue d'ensemble
Description
Bis-Mal-Lysine-PEG4-acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It is used in the synthesis of PROTACs .
Synthesis Analysis
Bis-Mal-Lysine-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bis-Mal-Lysine-PEG4-acid is C31H45N5O13 . It has a molecular weight of 695.7 g/mol .Physical And Chemical Properties Analysis
Bis-Mal-Lysine-PEG4-acid has a molecular weight of 695.7 g/mol . The compound is stored at -20°C .Applications De Recherche Scientifique
Protein Cross-Linking and Hemoglobin Stabilization
Bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a bifunctional protein cross-linker targeted to sulfhydryl groups, has been shown to introduce intra-tetrameric cross-links into oxy-HbA (hemoglobin A). This cross-linking has a limited influence on hemoglobin's O2 affinity but significantly reduces the Bohr effect. Structural analyses have identified specific cross-linking sites, and the cross-bridging strategy holds promise for stabilizing low O2 affinity hemoglobins for therapeutic applications (Manjula et al., 2000).
Hydrogel Development for Biomedical Applications
Water-soluble poly(ether urethanes), including Bis-Mal-PEG2000, have been synthesized using bis(succinimidyl) carbonate derivatives of poly(ethylene glycol) (PEG) and L-lysine. These materials form transparent, highly swollen hydrogels with notable tensile strength, suggesting potential applications in biomedical fields such as drug delivery and tissue engineering (Nathan et al., 1992).
Conjugation in Drug Delivery Systems
Bis-Mal-PEG2000 has been used in the synthesis of a novel poly(ethylene glycol) modified lipid (PEG-lipid) for drug conjugation. This approach involves a chemically active tri-block linker, ε-maleimido lysine (Mal), and its application in biophysical properties and activity studies shows promising results for drug delivery systems (Cheng & Lim, 2010).
Antibody-Drug Hybrid Conjugates
A trifunctional linker, poly(ethylene glycol)-succinamide-Lysine-Lysine-maleimide (PEG-SU-Lys-Lys-mal), has been employed for constructing antibody-drug hybrid conjugates. This linker facilitates biotin tagging and cell-surface targeting, offering a versatile approach for developing targeted cancer therapies (Thomas et al., 2008).
Mécanisme D'action
Target of Action
Bis-Mal-Lysine-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is responsible for the ubiquitination of proteins, marking them for degradation, while the target protein is the specific protein that the PROTAC is designed to degrade .
Mode of Action
The compound contains two maleimide groups that can react with thiols within a pH range of 6.5 to 7.5 to form a thiolester bond . The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the compound to link the E3 ubiquitin ligase to the target protein, facilitating the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis-Mal-Lysine-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The hydrophilic peg linker in the compound is known to increase the water solubility of a compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Bis-Mal-Lysine-PEG4-acid is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.
Action Environment
The action of Bis-Mal-Lysine-PEG4-acid is influenced by the pH of the environment, as the compound’s maleimide groups react with thiols within a specific pH range . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature and the presence of other reactive species in the environment.
Safety and Hazards
While specific safety and hazard information for Bis-Mal-Lysine-PEG4-acid is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Bis-Mal-Lysine-PEG4-acid is a promising compound in the field of targeted therapy drugs. It is used in the synthesis of PROTACs, which are an emerging and promising approach for the development of targeted therapy drugs .
Relevant Papers The paper “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the potential of PROTACs in targeted therapy .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAXBVRZUKAYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Mal-Lysine-PEG4-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



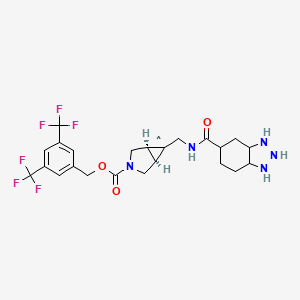
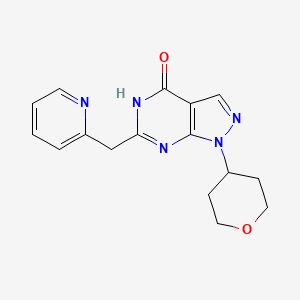
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
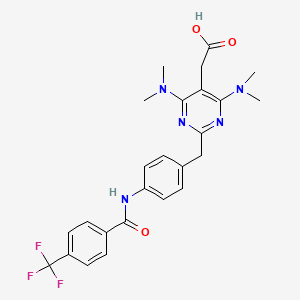
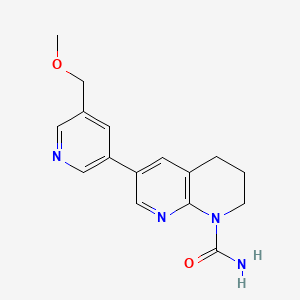

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)
![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)
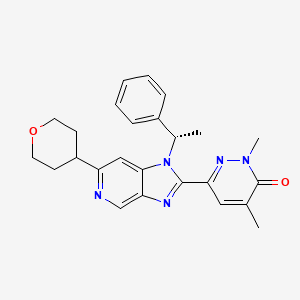
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
